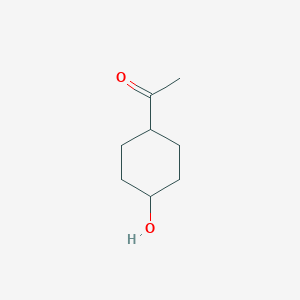

1-(4-Hydroxycyclohexyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxycyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(9)7-2-4-8(10)5-3-7/h7-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQMPWYKOPGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Hydroxycyclohexylalkanone Scaffold in Contemporary Organic Chemistry

The hydroxycyclohexylalkanone framework is a key structural motif found in a variety of organic molecules, and its importance stems from the versatile reactivity and stereochemical properties it imparts. This scaffold is characterized by a cyclohexane (B81311) ring bearing both a hydroxyl (-OH) group and an alkanone (a ketone on an alkyl chain) substituent. The presence of these two functional groups on a cyclic core allows for a wide range of chemical transformations, making it a valuable platform for synthetic chemists.

The cyclohexane ring provides a three-dimensional structure that can exist in different conformations, primarily the chair and boat forms. The relative positions of the hydroxyl and acetyl groups (in the case of 1-(4-hydroxycyclohexyl)ethanone, a 1,4-disubstituted pattern) can be either cis or trans, leading to different stereoisomers. This stereoisomerism is crucial in the synthesis of biologically active molecules, where specific three-dimensional arrangements are often required for interaction with biological targets.

The hydroxyl group can act as a nucleophile, a proton donor, or a directing group in various reactions. It can be further functionalized through esterification, etherification, or oxidation. The ketone group, on the other hand, is an electrophilic center, susceptible to nucleophilic attack, reduction to a secondary alcohol, or involvement in condensation reactions. The interplay between these two functional groups within the same molecule allows for intramolecular reactions and the construction of complex polycyclic systems.

Advanced Synthetic Methodologies for 1 4 Hydroxycyclohexyl Ethanone

Strategies for Carbon-Carbon Bond Formation in 1-(4-Hydroxycyclohexyl)ethanone Synthesis

The construction of the carbon skeleton of this compound can be approached through various strategies, each with its own merits in terms of efficiency and control.

Reductive Coupling Approaches to the Ethanone (B97240) Moiety

Reductive coupling methods offer a direct route to the ethanone side chain by forming the carbon-carbon bond at the carbonyl carbon. A prominent strategy involves the reaction of an organometallic reagent with a suitable derivative of 4-hydroxycyclohexanecarboxylic acid or its corresponding nitrile.

For instance, the use of organolithium or Grignard reagents on a protected 4-hydroxycyclohexanecarbonitrile (B1315150) can yield the desired ketone after hydrolysis. The hydroxyl group must be protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), to prevent interference from the acidic proton.

Table 1: Reductive Coupling via Organometallic Addition to Nitrile

| Starting Material | Reagent | Protecting Group | Product after Hydrolysis |

| 4-(TBDMS-oxy)cyclohexanecarbonitrile | MeLi or MeMgBr | TBDMS | This compound |

This approach is advantageous as it builds the target molecule in a convergent manner.

Convergent and Divergent Synthetic Pathways to the Core Structure

Both convergent and divergent strategies can be employed for the synthesis of this compound, starting from readily available precursors.

A notable divergent pathway commences with 1,4-cyclohexanedione. Through the use of regioselective enzymatic reduction, one of the ketone functionalities can be selectively reduced to a hydroxyl group, yielding 4-hydroxycyclohexanone. This intermediate is then perfectly poised for the introduction of the acetyl group. For example, a keto reductase (KRED) can be employed for this selective transformation. d-nb.info

A convergent approach can be envisioned through a Diels-Alder reaction, which is a powerful tool for the formation of cyclohexene (B86901) rings. cerritos.edu For instance, the reaction of a suitable diene with an acetyl-containing dienophile could generate a cyclohexene derivative, which can then be further functionalized. Subsequent hydration of the double bond and oxidation of the resulting secondary alcohol would lead to the target molecule.

Table 2: Comparison of Convergent and Divergent Pathways

| Pathway | Key Starting Materials | Key Reactions | Advantages |

| Divergent | 1,4-Cyclohexanedione | Enzymatic monoreduction, Grignard addition | High selectivity, potential for "green" chemistry |

| Convergent | Diene and dienophile | Diels-Alder cycloaddition, hydration, oxidation | Rapid construction of the core ring structure |

Functional Group Interconversions and Selective Manipulations

The presence of two distinct functional groups in this compound necessitates the use of selective transformations to modify one group without affecting the other.

Selective Oxidation Reactions of the Hydroxyl Group

Should the synthesis yield a diol precursor, such as 1-(4-hydroxycyclohexyl)ethanol, selective oxidation of the secondary alcohol on the ring to a ketone is required. This can be achieved using a variety of modern oxidation methods that show high chemoselectivity for secondary over primary alcohols. For example, catalyst systems based on iron(II) with H₂O₂ as the oxidant have been shown to selectively oxidize secondary alcohols. cerritos.edu Another approach involves the use of organocatalysts like TEMPO in the presence of a suitable co-oxidant. researchgate.net

Controlled Reduction of the Ketone Functionality

The reduction of the ketone in this compound leads to the formation of 1,4-dihydroxyethylcyclohexane. The stereochemical outcome of this reduction is of significant interest. The use of different reducing agents can lead to varying diastereoselectivities (cis/trans isomers). For instance, the reduction of 4-tert-butylcyclohexanone, a related system, has been extensively studied to understand the factors governing axial versus equatorial attack of the hydride reagent. youtube.com

For the controlled reduction of a ketone in the presence of other reducible functional groups, chemoselective reducing agents are employed. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will typically reduce ketones and aldehydes without affecting less reactive groups like esters. nih.gov For the diastereoselective reduction of 4-acetylcyclohexanone, catalytic transfer hydrogenation presents a powerful method to control the stereochemistry of the resulting alcohol. nih.gov

Table 3: Diastereoselective Reduction of 4-Acetylcyclohexanone

| Reducing Agent/Method | Major Diastereomer | Reference |

| Catalytic Transfer Hydrogenation | Dependent on catalyst and conditions | nih.gov |

| Sodium Borohydride | Typically the more stable equatorial alcohol | youtube.com |

Nucleophilic and Electrophilic Substitution Reactions on the Cyclohexyl Ring and Ethanone Side Chain

Further functionalization of this compound can be achieved through substitution reactions.

Nucleophilic Substitution: The hydroxyl group can be a target for nucleophilic substitution, often after conversion to a better leaving group. The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol or for introducing a variety of nucleophiles with inversion of configuration. organic-chemistry.orgorgsyn.org This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

Electrophilic Substitution: Electrophilic substitution on the cyclohexyl ring is less common and generally requires activation. One potential strategy involves the formation of a silyl enol ether from the ketone functionality. This enol ether can then undergo electrophilic attack, for example, by a halogen source, to introduce a substituent at the α-position to the carbonyl group.

Protecting Group Chemistry for the Hydroxyl and Carbonyl Functionalities in this compound Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are essential tools for achieving chemoselectivity. wikipedia.org These groups temporarily mask reactive functional groups to prevent unwanted side reactions. wikipedia.org For a bifunctional compound possessing both a hydroxyl (-OH) and a carbonyl (C=O) group, a carefully planned protection strategy is paramount.

The hydroxyl group can be protected using a variety of reagents. libretexts.org Silyl ethers, such as trimethylsilyl (B98337) (TMS) or the more robust tert-butyldimethylsilyl (TBDMS), are common choices. libretexts.orglibretexts.org They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. libretexts.org Another option is the formation of a benzyl (B1604629) ether (Bn), which is stable under many conditions but can be removed by hydrogenolysis. libretexts.org

The ketone's carbonyl group is most frequently protected by converting it into an acetal (B89532) (or ketal). wikipedia.orgjove.com Cyclic acetals, formed by reacting the ketone with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst, are particularly stable under neutral to strongly basic conditions. jove.compressbooks.pub This stability is crucial when performing reactions that should not affect the carbonyl group, such as those involving strongly nucleophilic Grignard or organolithium reagents. libretexts.org The acetal can be readily removed, regenerating the ketone, by treatment with aqueous acid. wikipedia.orgpressbooks.pub

The selection of an orthogonal protecting group strategy allows for the selective removal of one group without affecting the other, providing precise control over the synthetic sequence. uchicago.edu

Table 1: Common Protecting Groups for Hydroxyl and Carbonyl Functionalities

| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |

|---|---|---|---|---|

| Hydroxyl | tert-butyldimethylsilyl ether | TBDMS | tert-butyldimethylsilyl chloride, imidazole | Fluoride (B91410) ion (e.g., TBAF), acid |

| Hydroxyl | Benzyl ether | Bn | Benzyl bromide, strong base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |

| Carbonyl | Cyclic Acetal (Ketal) | - | Ethylene glycol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl) |

Stereoselective Synthesis and Diastereomeric Control of this compound

The structure of this compound contains two stereocenters, leading to the possibility of different stereoisomers (cis and trans diastereomers). Stereoselective synthesis aims to control the formation of these isomers, which is critical as they can have different properties and applications.

Approaches to Accessing Specific Stereoisomers

The relative orientation of the hydroxyl and acetyl groups (cis or trans) can be controlled by the choice of starting material and reduction method. A common strategy involves the stereoselective reduction of a precursor ketone. For instance, the reduction of 4-acetylcyclohexanone can yield different diastereomeric ratios of this compound.

The facial selectivity of hydride addition to the cyclohexanone (B45756) ring is influenced by steric and electronic factors. acs.org

Bulky reducing agents , such as Lithium tri-sec-butylborohydride (L-Selectride), tend to approach from the sterically less hindered equatorial face, leading to the formation of the axial alcohol.

Small reducing agents , like sodium borohydride (NaBH₄), can favor axial attack, resulting in the more thermodynamically stable equatorial alcohol. acs.orgyoutube.com

Computational and experimental studies on substituted cyclohexanones show that factors like substrate conformation (chair vs. twist-boat) and remote steric hindrance can significantly influence the stereochemical outcome of hydride reductions. acs.org

Diastereoselective Salt Formation Strategies for Isomer Separation

When a synthesis produces a mixture of diastereomers, they can often be separated based on their different physical properties. wikipedia.org Diastereomeric recrystallization is a powerful technique for this purpose. wikipedia.org This method involves reacting the mixture of diastereomers (e.g., the cis/trans isomers of this compound) with an enantiomerically pure chiral resolving agent. libretexts.org

For an alcohol like this compound, a chiral acid can be used to form a mixture of diastereomeric esters or salts. libretexts.org These newly formed diastereomers have different solubilities, allowing one to be selectively crystallized from the solution. wikipedia.orgrsc.org After separation by filtration, the chiral auxiliary is cleaved, yielding the separated, pure diastereomer of the target compound. The success of this technique relies on the differential physical properties of the diastereomeric salts, which allows for efficient separation. wikipedia.org The crystallization time and temperature are critical parameters that must be optimized to achieve high enantiomeric purity and yield. gavinpublishers.com

Modern Synthetic Techniques in this compound Production

To improve efficiency and align with the principles of green chemistry, modern synthetic techniques are being increasingly applied to the production of chemical compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique that can dramatically accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods. nsf.govbenthamdirect.com By using a sealed reaction vessel, microwave irradiation allows for rapid heating to temperatures and pressures above the solvent's boiling point, which can overcome high activation energies. nsf.govnih.gov

This technology can be applied to various steps in the synthesis of this compound, such as the reduction of ketones or the heteroarylation of the α-carbon. nsf.govbenthamdirect.comnih.gov The direct transformation of amines to ketones using water as the oxygen source has also been successfully demonstrated under microwave irradiation. nih.gov The operational simplicity and potential for greener procedures make microwave-assisted synthesis an attractive modern approach. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Ketone Reduction (Illustrative)

| Method | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Conventional Heating | Decaborane | Water | Reflux | 8 hours | 75 |

| Microwave Irradiation | Decaborane | Water | 100 | 10 minutes | 92 |

Data is illustrative and based on general findings for ketone reductions. benthamdirect.com

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same flask without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. nih.govrsc.org The synthesis of complex cyclohexanone derivatives can be achieved through tandem or domino reactions that form multiple bonds in a single sequence. nih.gov

For example, a one-pot process for synthesizing substituted cyclohexanones might involve a sequence of condensation, cyclization, and dehydrogenation reactions. rsc.org Michael-aldol domino reactions are particularly powerful for rapidly assembling carbocyclic scaffolds like the cyclohexanone ring system, often with high diastereoselectivity. nih.gov These strategies allow for the construction of multiple C-C bonds and the creation of several stereocenters in a single, efficient operation, representing a highly advanced approach to molecules like this compound. nih.govnih.gov

Catalytic Approaches in the Synthesis of this compound and its Precursors

The synthesis of this compound relies heavily on catalytic methodologies, primarily involving two key stages: the synthesis of its aromatic precursor, 4-hydroxyacetophenone, and the subsequent hydrogenation of this precursor. Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability for both of these transformations.

Catalytic Synthesis of the Precursor: 4-Hydroxyacetophenone

A prominent method for the industrial production of 4-hydroxyacetophenone is the Friedel-Crafts acylation of phenol (B47542). This reaction is frequently catalyzed by strong acids, with hydrogen fluoride (HF) being a particularly effective and widely documented catalyst. researchgate.netresearchgate.netips.ac.ru The process involves the reaction of phenol with an acetylating agent, such as acetic acid or acetic anhydride (B1165640), in the presence of HF.

The use of hydrogen fluoride as a catalyst allows for high conversion rates of phenol and high selectivity towards the desired para-isomer, 4-hydroxyacetophenone. researchgate.netresearchgate.netips.ac.ru The reaction conditions, including the molar ratios of reactants and catalyst, temperature, and reaction time, are crucial for optimizing the yield and selectivity. For instance, reacting phenol with acetic acid in the presence of a significant molar excess of hydrogen fluoride at temperatures ranging from 40 to 90°C can lead to phenol conversions of at least 80% and selectivities for 4-hydroxyacetophenone of at least 70%. researchgate.net

Detailed studies have shown that when using acetic anhydride as the acetylating agent, the reaction can proceed efficiently at temperatures between 30 and 95°C with reaction times as short as 10 minutes, yielding high conversions and selectivities. researchgate.netips.ac.ru

| Acetylating Agent | Catalyst | Phenol:Acetylating Agent Molar Ratio | Phenol:Catalyst Molar Ratio | Temperature (°C) | Reaction Time (minutes) | Phenol Conversion (%) | Selectivity to 4-Hydroxyacetophenone (%) |

| Acetic Acid | Hydrogen Fluoride | 1 : (0.9-1.4) | 1 : (20-50) | 40-90 | 10-120 | ≥ 80 | ≥ 70 |

| Acetic Anhydride | Hydrogen Fluoride | 1 : (0.9-2.0) | 1 : (8-60) | 30-95 | ≥ 10 | ≥ 90 | ≥ 70 |

Table 1: Representative Conditions for the Hydrogen Fluoride-Catalyzed Synthesis of 4-Hydroxyacetophenone researchgate.netresearchgate.netips.ac.ru

Beyond hydrogen fluoride, other catalysts have been explored for the acylation of phenol. Zeolites, such as ZSM-5, have been utilized as catalysts for this process. nih.gov Additionally, research into gas-phase acylation of phenol with acetic acid has investigated various solid acid catalysts, including SiO2–Al2O3, Al-MCM-41, and zeolites like HY and ZSM5. sigmaaldrich.com While these methods can produce hydroxyacetophenones, they often favor the formation of the ortho-isomer. sigmaaldrich.com

Catalytic Hydrogenation of 4-Hydroxyacetophenone to this compound

The conversion of 4-hydroxyacetophenone to this compound involves the hydrogenation of the aromatic ring. This transformation requires catalysts that can effectively reduce the benzene (B151609) ring while ideally preserving the ketone and hydroxyl functionalities. The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield.

While specific, detailed protocols for the direct catalytic hydrogenation of 4-hydroxyacetophenone to this compound are not extensively documented in the public domain, principles from related hydrogenations of phenols and acetophenone (B1666503) derivatives provide a strong basis for potential catalytic strategies. The primary challenge lies in achieving selective hydrogenation of the aromatic ring without significant reduction of the ketone group.

Potential Catalytic Systems:

Rhodium-based Catalysts: Rhodium, particularly supported on carbon (Rh/C), is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions. tcichemicals.com It is often the catalyst of choice for reducing arenes, including phenols, to their corresponding alicyclic compounds. tcichemicals.com The hydrogenation can typically be carried out in solvents like isopropanol (B130326) under neutral conditions and at moderate hydrogen pressures. tcichemicals.com For the synthesis of this compound, a rhodium catalyst would be a primary candidate due to its proven efficacy in arene hydrogenation.

Ruthenium-based Catalysts: Ruthenium catalysts, often supported on materials like alumina (B75360) (Al2O3) or carbon, are also potent for the hydrogenation of aromatic rings. researchgate.net Ruthenium is a less expensive alternative to rhodium and can be effective for the hydrogenation of phenols. researchgate.net Research has shown that ruthenium nanoparticles can catalyze the hydrogenation of various aromatic compounds. researchgate.net

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile hydrogenation catalyst. While it is highly effective for the hydrogenation of the carbonyl group in acetophenone derivatives, its application for aromatic ring hydrogenation often requires more forcing conditions. bohrium.comuum.edu.my In the context of producing this compound, a Pd-based catalyst might be more prone to reducing the ketone, potentially leading to the formation of 1-(4-hydroxycyclohexyl)ethanol as a byproduct. However, under specific conditions, palladium catalysts have been used for the selective hydrogenation of phenols to cyclohexanones. researchgate.net

Raney Nickel: Raney nickel is a cost-effective and highly active hydrogenation catalyst used for a wide range of reductions, including both carbonyl groups and aromatic rings. researchgate.netsigmaaldrich.com Its use in the hydrogenation of 4-hydroxyacetophenone could potentially lead to the reduction of both the aromatic ring and the ketone, but careful control of reaction parameters such as temperature, pressure, and reaction time might allow for selective formation of the desired product.

| Catalyst | Support | Potential Advantages | Key Considerations |

| Rhodium (Rh) | Carbon (C), Alumina (Al2O3) | High activity for arene hydrogenation under mild conditions. tcichemicals.com | Higher cost compared to other metals. |

| Ruthenium (Ru) | Carbon (C), Alumina (Al2O3) | Good activity for arene hydrogenation, more cost-effective than Rh. researchgate.net | Selectivity may need careful optimization. |

| Palladium (Pd) | Carbon (C), Alumina (Al2O3) | Highly effective for carbonyl hydrogenation, can be used for phenol hydrogenation. bohrium.comresearchgate.net | May favor ketone reduction over selective arene hydrogenation. |

| Raney Nickel | - | Cost-effective, high activity for various hydrogenations. researchgate.netsigmaaldrich.com | May lead to over-reduction of both functional groups. |

Table 2: Potential Catalysts for the Hydrogenation of 4-Hydroxyacetophenone

The reaction conditions for the hydrogenation of the aromatic ring of 4-hydroxyacetophenone would likely involve elevated hydrogen pressures and temperatures. The choice of solvent can also play a crucial role in the selectivity of the reaction. Protic solvents like alcohols are commonly used in such hydrogenations. The stereochemistry of the final product (cis/trans isomers of this compound) would also be influenced by the catalyst and reaction conditions.

Chemical Reactivity and Mechanistic Investigations of 1 4 Hydroxycyclohexyl Ethanone

Elucidation of Reaction Mechanisms for 1-(4-Hydroxycyclohexyl)ethanone Derivatives

The presence of both a carbonyl and a hydroxyl group, along with chiral centers on the cyclohexane (B81311) ring, makes this compound and its derivatives fascinating substrates for mechanistic studies.

Studies on Epimerization Pathways of Cyclohexyl Ring Substituents

The stereochemistry of the substituents on the cyclohexane ring, specifically the acetyl and hydroxyl groups, can exist in either cis or trans configurations. The interconversion between these diastereomers, known as epimerization, is a critical process, particularly in the synthesis of stereochemically pure compounds.

Research on the epimerization of N-(4-hydroxycyclohexyl)acetamide, a closely related derivative, has shown that the process can be effectively catalyzed by Raney-Ni. researchgate.net This catalytic system facilitates dehydrogenation to a ketone intermediate, followed by hydrogenation, which allows for the equilibration of the stereocenters. The thermodynamically more stable trans isomer is favored. In these studies, it was observed that when starting with a cis-trans ratio of 66:34, the equilibrium mixture could reach up to 68% of the trans isomer. researchgate.net The efficiency of this epimerization is influenced by the solvent, with water being a suitable medium, and the presence of a hydrogen atmosphere. researchgate.net

Furthermore, dynamic kinetic resolution processes using enzymes offer another pathway for selective epimerization. For instance, transaminases have been successfully employed for the dynamic isomerization of cis/trans mixtures of 4-substituted cyclohexane-1-amines. mdpi.com These enzymes selectively deaminate the cis-diastereomer to the corresponding ketone. The reversible nature of this enzymatic step, coupled with the thermodynamic preference for the trans-isomer, drives the equilibrium towards the formation of the highly diastereopure trans-amine. mdpi.com This principle of dynamic isomerization via a ketone intermediate is directly applicable to this compound, where an appropriate enzyme could selectively oxidize one of the alcohol diastereomers.

More broadly, the selective epimerization of cyclic diols has been achieved through hydrogen atom transfer photocatalysis in the presence of a boronic acid. libretexts.org This method allows for the conversion of the more stable trans diols to the less stable cis products by transiently forming a thermodynamically favored boronic ester intermediate with the cis-diol. libretexts.org

| Catalyst/Method | Starting Material | Key Transformation | Outcome | Ref |

| Raney-Ni | cis/trans-N-(4-hydroxycyclohexyl)acetamide | Catalytic dehydrogenation-hydrogenation | Enrichment of the trans isomer | researchgate.net |

| Transaminase | cis/trans-4-substituted cyclohexane-1-amines | Selective deamination of the cis isomer | Production of highly diastereopure trans isomer | mdpi.com |

| Photocatalysis with boronic acid | trans-cyclic diols | Transient thermodynamic control via boronic ester | Formation of the less stable cis isomer | libretexts.org |

Intramolecular Cyclization Reaction Mechanisms involving this compound Scaffolds

The bifunctional nature of this compound allows for various intramolecular cyclization reactions. One of the most common is an intramolecular aldol (B89426) condensation. In this reaction, the enolate formed by deprotonation of the α-carbon to the ketone can attack the carbonyl carbon of another molecule (intermolecular) or, in the case of a dicarbonyl compound, the other carbonyl group within the same molecule (intramolecular). While this compound is not a dicarbonyl compound, under conditions that might lead to oxidation of the hydroxyl group to a ketone, the resulting dicarbonyl intermediate could undergo an intramolecular aldol reaction. The mechanism involves the formation of a five- or six-membered ring, which is thermodynamically favored over smaller, more strained rings. chemistrysteps.compressbooks.pub The general mechanism proceeds through the formation of an enolate, intramolecular nucleophilic attack to form a cyclic aldol addition product, followed by dehydration to yield an α,β-unsaturated ketone. youtube.comyoutube.com

Alternatively, the hydroxyl group can act as a nucleophile, attacking the carbonyl carbon. This is essentially the first step towards the formation of a hemiketal. While hemiketals are often unstable, subsequent reactions can lead to stable cyclic products. For instance, in the presence of an acid catalyst, the hydroxyl group can attack the protonated carbonyl, leading to a cyclic hemiketal. Further dehydration can result in the formation of a cyclic ether. The formation of a six-membered ring in this manner is plausible. mdpi.com

Photochemical conditions can also induce intramolecular cyclizations. The Norrish-Yang reaction, for example, involves the photoactivation of a carbonyl group, which then abstracts a γ-hydrogen atom, leading to a 1,4-biradical. This biradical can then cyclize to form a four-membered ring. acs.org In the context of this compound, this could lead to the formation of a bicyclic cyclobutanol (B46151) derivative. Other photochemical cyclizations can occur through different mechanisms, sometimes involving catalysts to facilitate the process. researchgate.netnsf.gov

Fragmentation and Rearrangement Processes

Under certain conditions, such as in mass spectrometry or under specific chemical stimuli, this compound can undergo fragmentation and rearrangement reactions.

In mass spectrometry, the fragmentation of cyclic alcohols and ketones is well-documented. For cyclic alcohols, characteristic fragmentation pathways include the loss of a hydrogen atom (M-1), the loss of a water molecule (M-18), and ring cleavage leading to specific fragment ions. whitman.eduyoutube.com Cyclic ketones typically undergo α-cleavage, where the bond adjacent to the carbonyl group is broken. whitman.edustudylib.net Given its structure, this compound would be expected to exhibit a combination of these fragmentation patterns. Common fragmentations would include:

α-Cleavage: Breakage of the bond between the carbonyl carbon and the cyclohexane ring, or the bond between the carbonyl carbon and the methyl group.

Dehydration: Loss of a water molecule from the cyclohexyl ring.

McLafferty Rearrangement: If a suitable γ-hydrogen is available, this rearrangement can occur, leading to the loss of a neutral alkene molecule. libretexts.org

Carbocation-mediated rearrangements are also possible, particularly under acidic conditions. The formation of a carbocation, for instance, by the protonation of the hydroxyl group followed by the loss of water, can trigger a Wagner-Meerwein rearrangement . wikipedia.org This involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center, often leading to a more stable carbocation. researchgate.netwikipedia.org In the case of this compound derivatives, such rearrangements could lead to ring contraction or expansion, or changes in the substitution pattern.

Influence of Solvent Systems on the Reactivity and Selectivity of this compound Transformations

The choice of solvent can have a profound impact on the rate and selectivity of chemical reactions, and the transformations of this compound are no exception. Solvents can influence the stability of reactants, transition states, and products through various interactions such as polarity, hydrogen bonding, and dielectric constant. researchgate.netwikipedia.org

In stereoselective reactions, such as the reduction of the ketone or the epimerization of the ring substituents, the solvent can play a crucial role in determining the diastereomeric ratio of the products. wikipedia.org The dynamic interplay between the solute and solvent molecules can lead to the formation of distinct solute-solvent clusters, which may be the true reactive species. researchgate.net This can manifest as non-linear relationships between temperature and stereoselectivity (non-linear Eyring plots), indicating a change in the dominant reaction pathway or transition state solvation. researchgate.net

For instance, in ketene-imine cycloaddition reactions, electrostatic solute-solvent interactions have been shown to be critical in controlling the stereoselectivity. youtube.com Similarly, in the Henry reaction, the solvation of the transition states, as elucidated by computational studies, significantly affects both the rate and stereoselectivity. chemistrysteps.com For transformations involving this compound, polar protic solvents might favor reactions involving charged intermediates or transition states by stabilizing them through hydrogen bonding. Conversely, non-polar aprotic solvents might be preferred for reactions where such stabilization is not desired or where it might interfere with the desired reaction pathway.

Effects of Temperature and Pressure on Reaction Kinetics and Thermodynamics

Temperature and pressure are fundamental physical parameters that can be manipulated to control the outcome of chemical reactions.

Temperature directly influences the reaction rate constant, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the reaction rate. For instance, in esterification reactions, which are relevant for the derivatization of the hydroxyl group of this compound, increasing the temperature increases the rate constant and the conversion at a given molar ratio. whitman.edu However, the effect of temperature on the selectivity of a reaction is more complex. For reactions that are under thermodynamic control, higher temperatures will favor the formation of the most stable product. For reactions under kinetic control, the product distribution will depend on the relative activation energies of the competing pathways, which can also be temperature-dependent.

Pressure can also significantly affect reaction kinetics and thermodynamics, particularly for reactions in the liquid phase that involve a change in volume during the formation of the transition state. High-pressure conditions can favor reactions that have a negative activation volume, meaning the volume of the transition state is smaller than the volume of the reactants. This can lead to increased reaction rates and can also influence the stereoselectivity of a reaction. While specific studies on the effect of high pressure on the reactions of this compound are not widely available, research on the reduction of substituted cyclohexanones has shown that stereoselectivity can be influenced by the reaction conditions, which include factors that can be mimicked or enhanced by pressure. researchgate.net

Advanced Derivatization Strategies for this compound

Derivatization of this compound is often necessary for analytical purposes, such as improving its volatility for gas chromatography (GC) or enhancing its detectability for high-performance liquid chromatography (HPLC). It is also a key strategy in synthetic chemistry to protect one functional group while reacting the other, or to introduce new functionalities.

A common derivatization strategy for compounds containing hydroxyl and carbonyl groups is esterification . The hydroxyl group can be readily esterified with an acylating agent, such as acetic anhydride (B1165640), to form the corresponding acetate (B1210297) ester. This strategy has been used to separate the cis and trans isomers of 4-acetamido-cyclohexanol, a related compound. acs.org The esterified product, trans-4-acetamido-cyclohexanol acetic ester, could be obtained with a purity of over 99% through recrystallization. acs.org

Another important derivatization technique, particularly for GC analysis, is silylation . The hydroxyl group can react with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) ether. This derivative is more volatile and thermally stable than the parent alcohol.

The ketone group can be derivatized by forming an acetal (B89532) or ketal . This is a common protecting group strategy in multi-step syntheses. Reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst will form a cyclic ketal.

For chiral separations using HPLC, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a non-chiral stationary phase.

| Derivatization Strategy | Reagent Example | Functional Group Targeted | Purpose |

| Esterification | Acetic anhydride | Hydroxyl | Separation of isomers, protection, analysis |

| Silylation | BSTFA, TMCS | Hydroxyl | GC analysis (increased volatility) |

| Acetalization/Ketalization | Ethylene glycol | Ketone | Protection of the carbonyl group |

| Chiral Derivatization | Chiral reagent | Hydroxyl or Ketone | Chiral separation by HPLC |

Formation of Oxime Derivatives

The ketone functional group in this compound readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction is a classic condensation reaction where the carbonyl oxygen is replaced by a nitrogen atom, resulting in a C=N double bond. The hydroxyl group on the cyclohexane ring typically remains unaffected under the conditions used for oxime formation.

The formation of oxime derivatives from ketones is a well-established transformation in organic chemistry. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, often catalyzed by an acid or base, to yield the oxime. In the case of this compound, the product is this compound oxime.

While specific studies detailing the reaction kinetics or optimized conditions solely for this compound are not extensively documented in the provided results, the formation of related oximes, such as 1-(4-hydroxyphenyl)ethanone oxime, is well-known. nih.govlgcstandards.com This analogous reaction suggests that the synthesis of this compound oxime would proceed under standard oximation conditions. The resulting oxime introduces a new functional group that can be further modified, for instance, through Beckmann rearrangement or by serving as a ligand for metal complexes.

| Reactant | Reagent | Product |

| This compound | Hydroxylamine (NH2OH) | This compound oxime |

| 1-(4-Hydroxyphenyl)ethanone | Hydroxylamine (NH2OH) | 1-(4-Hydroxyphenyl)ethanone oxime nih.gov |

| 1-(4-(Hexadecyloxy)-2-hydroxyphenyl)ethanone | Hydroxylamine (NH2OH) | 1-(4-(Hexadecyloxy)-2-hydroxyphenyl)ethanone oxime sigmaaldrich.com |

| 1-(1-Hydroxycyclohexyl)ethanone | O-Phenylmethylhydroxylamine | 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime uni.lu |

Conjugation with Heterocyclic Systems

The this compound moiety can be incorporated into larger molecular frameworks that include heterocyclic systems. This is typically achieved by leveraging the reactivity of either the ketone or the hydroxyl group to form covalent bonds with a heterocyclic precursor.

One common strategy involves the reaction of a derivative of this compound with a heterocyclic compound. For instance, a study details the synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones by reacting 2-bromo-4'-hydroxyacetophenone (B28259) with various heterocyclic thiols. nih.gov While this example uses a phenyl ring instead of a cyclohexyl ring, the underlying principle of forming a thioether linkage to a heterocyclic ring is applicable. Such reactions are instrumental in creating hybrid molecules that may exhibit novel biological or material properties.

Another approach could involve the construction of a heterocyclic ring onto the this compound scaffold. For example, the ketone functionality could be a starting point for building fused heterocyclic systems, a strategy that has been demonstrated with cyclohexane-1,4-dione to synthesize tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov These reactions often proceed through multi-component reactions, providing a pathway to complex molecular architectures.

| Starting Material | Reactant(s) | Product Type |

| 2-Bromo-4'-hydroxyacetophenone | Heterocyclic thiols | 1-(4-Hydroxyphenyl)-2-((heteroaryl)thio)ethanones nih.gov |

| Cyclohexane-1,4-dione | Malononitrile, Benzaldehydes | Tetrahydro-4H-chromene derivatives nih.gov |

| Cyclohexane-1,4-dione | Elemental sulfur, Phenylisothiocyanate | Tetrahydrobenzo[d]thiazole derivative nih.gov |

Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold serves as a versatile starting point for the design and synthesis of more intricate and complex molecular architectures. Its bifunctional nature, possessing both a ketone and a hydroxyl group, allows for a wide range of chemical modifications and elaborations.

The synthesis of complex molecules is a central theme in organic chemistry, with a growing emphasis on creating functional systems for materials science and biomedical applications. nih.gov The this compound unit can be a key component in the construction of such systems. For example, the ketone can be a handle for introducing chirality or for participating in carbon-carbon bond-forming reactions to build up a more complex carbon skeleton. The hydroxyl group can be used for esterification or etherification to attach other molecular fragments.

Molecular docking studies, a key tool in drug design, can be used to predict how molecules incorporating the this compound scaffold might interact with biological targets. biotech-asia.org This computational approach guides the synthesis of novel compounds with potentially enhanced biological activities. The synthesis of 1-indanones, which are structurally related to derivatives of this compound, highlights the broad range of biological activities that can be achieved from such core structures. beilstein-journals.org These activities include antiviral, anti-inflammatory, and anticancer properties, underscoring the potential of the this compound scaffold in medicinal chemistry.

| Scaffold/Starting Material | Synthetic Strategy | Resulting Architecture/Application |

| This compound | Functional group manipulation (e.g., oxidation, reduction, substitution) | Diverse library of derivatives for screening |

| Chalcones (related precursors) | Claisen-Schmidt condensation | Pyrimidine (B1678525) derivatives with potential anti-inflammatory activity biotech-asia.org |

| Various organic precursors | Friedel–Crafts reaction, Nazarov cyclization, etc. | 1-Indanone derivatives with a wide range of biological activities beilstein-journals.org |

| 1-(4-Phenyl-cyclohexyl)-ethanone (related structure) | Not specified | Building block for other chemical syntheses chemicalbook.com |

Spectroscopic and Structural Characterization of 1 4 Hydroxycyclohexyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of 1-(4-Hydroxycyclohexyl)ethanone.

¹H NMR: This technique provides information about the different types of protons in a molecule and their immediate chemical environment. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts (δ) of these protons are influenced by the electronegativity of nearby atoms and functional groups. For instance, the protons attached to the carbon bearing the hydroxyl group and the carbon adjacent to the carbonyl group would appear at different chemical shifts.

¹³C NMR: This method reveals the number of unique carbon atoms in a molecule. In the case of this compound, the ¹³C NMR spectrum would display signals corresponding to the carbonyl carbon, the carbon attached to the hydroxyl group, the other carbons of the cyclohexyl ring, and the methyl carbon. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. chemicalbook.com

| ¹H NMR Data for a Derivative: 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) |

| Proton |

| Aromatic Protons |

| Methoxyphenyl Protons |

| Hydroxyphenyl Protons |

| Note: This data is for a related derivative and serves as an illustrative example. |

| ¹³C NMR Data for a Derivative: 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone |

| Carbon |

| Carbonyl Carbon |

| Aromatic Carbons |

| Methoxyphenyl Carbon |

| Note: This data is for a related derivative and serves as an illustrative example. |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

To gain deeper structural insights and unambiguously assign the signals observed in one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. science.gov These experiments reveal correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the neighboring protons on the cyclohexyl ring, helping to establish the connectivity of the ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular fragments, for instance, by showing a correlation between the methyl protons of the acetyl group and the carbonyl carbon, and between the protons on the cyclohexyl ring and the carbonyl carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This information is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl and acetyl groups on the cyclohexane (B81311) ring (cis or trans).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C8H14O2), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. rsc.org

Ambient Ionization Mass Spectrometry Techniques

Ambient ionization methods allow for the analysis of samples in their native environment with minimal or no sample preparation. pageplace.de Techniques like Thermal Desorption Electrospray Ionization (TD-ESI)/MS enable the rapid analysis of compounds in both solid and solution states. nih.gov These methods are particularly useful for high-throughput screening and for analyzing complex mixtures. nih.govresearchgate.net The user-friendly nature of these systems enhances analytical efficiency and aligns with the principles of green chemistry by reducing solvent and sample consumption. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC-MS/MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful analytical techniques for the separation, identification, and quantification of individual chemical species within complex mixtures. For a compound like this compound, these methods are invaluable for purity assessment, metabolite identification, and pharmacokinetic studies.

In a typical LC-MS analysis, the sample is first introduced into a liquid chromatograph, where the components of the mixture are separated based on their physicochemical properties as they pass through a column. For instance, a reverse-phase (RP) HPLC method using a C18 or a specialized Newcrom R1 column can be employed for the separation of cyclohexyl derivatives. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure compatibility with mass spectrometry detection. sielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound. For this compound (C8H14O2), the expected molecular weight is approximately 142.20 g/mol . nih.govchemsynthesis.comnist.gov

UPLC-MS/MS takes this a step further by using smaller particle-size columns for faster and more efficient separations. nih.gov The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific parent ion (e.g., the molecular ion of this compound), which is then fragmented. The resulting fragment ions create a unique "fingerprint" that can be used for highly selective and sensitive detection, even in complex biological matrices. This is particularly useful in metabolomics and in the analysis of traditional medicines where hundreds of compounds may be present. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique pattern of absorption bands corresponding to the specific functional groups present. For this compound, the key functional groups are the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone.

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.

C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the cyclohexyl ring are expected in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected to appear in the range of 1705-1725 cm⁻¹. The exact position can be influenced by the local molecular environment.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is typically observed in the 1050-1250 cm⁻¹ region.

The table below summarizes the expected FTIR vibrational frequencies for the primary functional groups in this compound, based on data from analogous compounds. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Cyclohexyl (CH₂) | C-H Stretch | 2850-2960 | Strong |

| Ketone (C=O) | C=O Stretch | 1705-1725 | Strong, Sharp |

| Alcohol (C-O) | C-O Stretch | 1050-1250 | Medium-Strong |

This is an interactive data table. You can sort and filter the data as needed.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would also be used to identify its key functional groups. The C=O stretch of the ketone typically gives a strong and sharp band in the Raman spectrum, often in a similar region to the IR absorption (around 1700-1725 cm⁻¹). The C-C bond vibrations within the cyclohexyl ring would also be Raman active. The O-H stretch, however, is generally a weak scatterer in Raman spectroscopy, making FTIR the preferred method for its detection. The combination of both FTIR and Raman spectra provides a more complete vibrational analysis of the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

When a well-ordered single crystal of a compound can be grown, single-crystal X-ray diffraction can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The table below shows the crystallographic data obtained for the related compound 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one, serving as an example of the detailed structural parameters derived from this technique. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5183 |

| b (Å) | 9.7529 |

| c (Å) | 14.8633 |

| α (°) | 90 |

| β (°) | 91.923 |

| γ (°) | 90 |

| Z | 4 |

This is an interactive data table based on data for a related compound. researchgate.net You can sort and filter the data as needed.

For this compound, a similar analysis would determine the conformation of the cyclohexyl ring (e.g., chair conformation) and the relative orientation of the acetyl and hydroxyl groups (cis or trans isomers), providing unambiguous proof of its solid-state structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool in synthetic chemistry for monitoring reactions, purifying products, and assessing the purity of isolated compounds.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale separations. nih.gov In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a flat carrier such as a glass or aluminum plate. orgsyn.org A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

For a compound like this compound, which contains both a polar hydroxyl group and a moderately polar ketone group, a mobile phase consisting of a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly employed. rochester.edu By varying the ratio of these solvents, the separation can be optimized. The position of the compounds on the developed plate is visualized, often using a UV lamp if the compounds are UV-active, or by staining with a reagent such as phosphomolybdic acid. orgsyn.org

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. In a given solvent system, a specific compound will have a characteristic Rf value. A general rule for preparative column chromatography is to choose a solvent system that gives the desired compound an Rf value of approximately 0.3 on the TLC plate. rochester.edu

Table 2: Typical TLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | Silica gel 60 F₂₅₄ | Standard adsorbent for separating compounds of moderate polarity. orgsyn.org |

| Mobile Phase | Hexanes/Ethyl Acetate (e.g., 4:1 to 1:1 v/v) | Adjusting the ratio allows for optimization of separation (increasing ethyl acetate increases polarity). rochester.edu |

| Visualization | UV light (254 nm) and/or Potassium permanganate (B83412) or Phosphomolybdic acid stain | To locate the spots of the separated compounds on the TLC plate. orgsyn.org |

| Expected Rf Value | ~0.2 - 0.4 | The hydroxyl group makes it more polar than a simple ketone, resulting in lower Rf values in nonpolar systems. |

Column Chromatography and Flash Chromatography for Purification

Column chromatography is a widely used preparative technique to separate and purify individual compounds from a mixture. wfu.edu Flash chromatography, a modification developed by W. Clark Still, is an air-pressure-driven hybrid of medium-pressure and short-column chromatography that allows for much faster and more efficient separations. mdma.chyoutube.com It is the standard method for routine purification in organic synthesis labs. rochester.edu

For the purification of this compound, the crude reaction mixture would be loaded onto the top of a column packed with a stationary phase, typically silica gel (40-63 µm particle size is common for flash chromatography). orgsyn.orgmdma.ch The chosen eluent (mobile phase), often predetermined by TLC analysis, is then passed through the column. biotage.com In flash chromatography, positive pressure is applied to the top of the column to force the solvent through at a higher flow rate (a typical optimized rate is about 2 inches/minute), significantly reducing the purification time compared to traditional gravity-fed column chromatography. mdma.ch

The components of the mixture separate into bands as they travel down the column. These bands are collected as separate fractions as they exit the column (elute). The composition of these fractions is then analyzed, usually by TLC, to identify those containing the pure desired product, which are then combined and concentrated. For separating moderately polar compounds like this compound, a gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexanes), is often effective.

Table 3: Representative Flash Chromatography Conditions for Purifying this compound

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel (e.g., SiliaFlash P60, 40-63 µm) | The standard stationary phase for normal-phase chromatography, offering good resolving power. orgsyn.org |

| Column Dimensions | Dependent on sample size (e.g., 20 mm x 5 in. for 0.1-1.0 g of sample) | Column size is scaled based on the amount of crude material to be purified. mdma.ch |

| Eluent | Hexanes/Ethyl Acetate gradient | Starting with a lower polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity allows for the elution of nonpolar impurities first, followed by the product. rochester.edubiotage.com |

| Sample Loading | Dry or wet loading | The crude product is dissolved in a minimal amount of solvent and applied to the column. Dry loading onto a sorbent like silica can improve resolution. wfu.edu |

| Detection | Collection of fractions followed by TLC analysis | Fractions are analyzed to determine which contain the pure compound. orgsyn.org |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It offers higher resolution, speed, and sensitivity compared to standard column chromatography. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable. sielc.com

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water. nih.govsielc.com The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column and thus have longer retention times.

A validated HPLC method can be used to determine the purity of a sample of this compound with high accuracy. japsonline.com By injecting a known concentration of a reference standard, a calibration curve can be generated to quantify the amount of the compound in a sample. Impurities can also be detected and quantified, often down to trace levels. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are important validation parameters that define the sensitivity of the method. japsonline.com

For Mass-Spectrometry (MS) compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com

Table 4: Example HPLC Method Parameters for this compound

| Parameter | Condition | Purpose |

| Mode | Reversed-Phase (RP) | Suitable for separating moderately polar to nonpolar compounds. sielc.com |

| Column | C18 (e.g., Eclipse XDB-C18) or Newcrom R1 | C18 is a common, versatile nonpolar stationary phase. nih.govsielc.com |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) | A common polar mobile phase for RP-HPLC. The acid improves peak shape. sielc.com |

| Elution | Isocratic or Gradient | A gradient elution (changing mobile phase composition over time) can be used to separate complex mixtures with varying polarities. |

| Detector | UV-Vis (e.g., at 210 nm) or Mass Spectrometry (MS) | The carbonyl group allows for UV detection. MS provides mass information for identification. sielc.com |

| Flow Rate | ~1.0 mL/min | A typical analytical flow rate. |

| Limit of Quantitation | ng/mL to µg/mL range | HPLC methods are highly sensitive and can quantify trace impurities. nih.govjapsonline.com |

Computational Chemistry and Theoretical Studies of 1 4 Hydroxycyclohexyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 1-(4-hydroxycyclohexyl)ethanone, DFT calculations can provide profound insights into its conformational preferences and reactivity.

Conformational Analysis and Stability Studies of Cyclohexyl Ring Stereoisomers

The non-planar nature of the cyclohexane (B81311) ring in this compound gives rise to different stereoisomers, primarily the cis and trans isomers, which can exist in various conformations. The most stable conformation for a cyclohexane ring is the chair form. For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. pressbooks.pub

The relative stability of these conformers is dictated by the steric interactions between the substituents and the rest of the ring, particularly the 1,3-diaxial interactions. pressbooks.pub In the case of this compound, both the hydroxyl (-OH) and the acetyl (-COCH₃) groups can be either axial or equatorial.

Cis Isomer: In the cis isomer, both the hydroxyl and acetyl groups are on the same side of the ring. This can lead to two possible chair conformations that are in equilibrium through ring flipping. In one conformer, one group is axial and the other is equatorial. In the other conformer, their positions are swapped. The preferred conformation will be the one where the larger group occupies the more stable equatorial position to minimize steric strain. pressbooks.pub

Trans Isomer: In the trans isomer, the hydroxyl and acetyl groups are on opposite sides of the ring. This results in two possible chair conformations: one where both groups are axial (diaxial) and another where both are equatorial (diequatorial). The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. pressbooks.pub

The relative energies of these conformers can be estimated by considering the A-values of the substituents, which represent the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.

Table 1: Conformational Energies (A-values) for Relevant Substituents

| Substituent | A-value (kcal/mol) |

| -OH | 0.9 (in non-polar solvent) |

| -CH₃ | 1.7 |

| -COCH₃ | ~1.0-1.2 (estimated) |

Note: The A-value for the acetyl group can vary depending on its rotational conformation.

Based on these values, computational studies using DFT can precisely calculate the energy difference between the various conformers of both cis and trans this compound, providing a detailed understanding of their conformational landscape.

Investigation of Reaction Pathways and Transition States for this compound Derivatives

DFT calculations are also invaluable for mapping out the reaction pathways and identifying the transition states for reactions involving derivatives of this compound. For instance, the oxidation of the hydroxyl group to a ketone or the reduction of the acetyl group to an alcohol are common transformations.

Theoretical studies on similar systems, such as the Baeyer-Villiger oxidation of cyclohexanone (B45756), have demonstrated the utility of DFT in elucidating reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics and predicting the feasibility of a particular transformation.

For derivatives of this compound, DFT could be employed to study:

The stereoselectivity of nucleophilic addition to the carbonyl group.

The regioselectivity of enolate formation and subsequent reactions.

The mechanism of esterification of the hydroxyl group.

While specific DFT studies on the reaction pathways of this compound derivatives are not extensively reported in the literature, the established methodologies from studies on other cyclohexanone derivatives provide a clear roadmap for future investigations. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes.

For this compound, an MD simulation could reveal:

The timescale and mechanism of chair-flipping in the cyclohexane ring.

The preferred solvation shell structure in different solvents.

The intramolecular hydrogen bonding possibilities between the hydroxyl and acetyl groups.

Such simulations are computationally intensive but provide a level of detail that is often inaccessible through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific property, such as reactivity or a physical characteristic. The goal of QSAR is to develop a mathematical equation that can predict the property of new, unsynthesized compounds.

For this compound, a QSAR study could be designed to predict various properties of its derivatives. This would involve:

Creating a dataset: A series of derivatives of this compound would be synthesized or computationally generated.

Calculating molecular descriptors: For each derivative, a wide range of numerical descriptors representing its constitutional, topological, geometrical, and electronic features would be calculated.

Developing a model: Statistical methods such as multiple linear regression or machine learning algorithms would be used to build a model that links the descriptors to the property of interest.

Validating the model: The predictive power of the model would be assessed using external validation sets.

QSAR modeling can be a powerful tool for the rational design of new molecules with tailored properties, guiding synthetic efforts towards the most promising candidates.

Molecular Docking Studies of this compound Interactions with Specific Molecular Targets (excluding biological implications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to study protein-ligand interactions, it can also be applied to understand the interactions of a molecule with other molecular targets, such as synthetic receptors or catalyst surfaces.

In a hypothetical scenario, molecular docking could be used to study the interaction of this compound with a specific molecular target. The process would involve:

Defining the three-dimensional structure of the target.

Generating multiple conformations of this compound.

Using a scoring function to evaluate the binding affinity of each conformation in the target's binding site.

The results of a docking study can provide insights into the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This information can be used to design derivatives of this compound with enhanced binding affinity for a particular target.

Applications of 1 4 Hydroxycyclohexyl Ethanone in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Organic Synthesis

The dual reactivity of 1-(4-Hydroxycyclohexyl)ethanone, stemming from its ketone and secondary alcohol functionalities, makes it an attractive starting material for the construction of intricate molecular architectures. The hydroxyl group can undergo esterification or etherification, while the ketone is amenable to a wide range of nucleophilic additions and condensation reactions. This allows for the stepwise or simultaneous introduction of different functionalities, leading to the synthesis of complex target molecules.

While specific examples of its use in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. For instance, the related compound, 1-(4-phenylcyclohexyl)ethanone, serves as a key intermediate in certain synthetic pathways. google.comgoogle.com The strategic placement of the hydroxyl and acetyl groups on the cyclohexane (B81311) scaffold of this compound provides a platform for controlling stereochemistry in asymmetric synthesis, a critical aspect in the preparation of chiral drugs and other bioactive molecules.

Precursor in the Synthesis of Fine Chemicals

The transformation of this compound into valuable fine chemicals is an area of active research. One notable application is in the synthesis of fragrance ingredients. For example, the acetylation of the hydroxyl group can lead to the formation of acetate (B1210297) esters, a class of compounds often used in the fragrance industry. A patented process describes the preparation of 4-tert-butylcyclohexyl acetate, a known fragrance component, which involves the acetylation of the corresponding alcohol. googleapis.com While this example uses a related starting material, the principle of acetylating the hydroxyl group is directly applicable to this compound to produce 4-acetylcyclohexyl acetate.

The enzymatic acetylation of similar cyclohexanol (B46403) derivatives has also been explored to achieve high stereoselectivity, yielding specific isomers that may possess more desirable olfactory properties. mdpi.com This highlights the potential for developing green and efficient biocatalytic routes for the synthesis of fine chemicals from this compound.

Table 1: Potential Fine Chemicals Derived from this compound

| Starting Material | Reagent | Product | Application Area |

| This compound | Acetic Anhydride (B1165640) | 4-Acetylcyclohexyl acetate | Fragrance |

| This compound | Oxidizing Agent | 1,4-Cyclohexanedione | Chemical Intermediate |

| This compound | Reducing Agent | 1-(4-Hydroxycyclohexyl)ethanol | Chemical Intermediate |

Scaffold for Heterocyclic Compound Construction

The ketone functionality of this compound makes it a prime candidate for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. A particularly relevant reaction is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester (or in this case, a ketone), and urea (B33335) or thiourea (B124793) to form dihydropyrimidines. rsc.orgjsynthchem.com These pyrimidine (B1678525) derivatives are known to exhibit a broad spectrum of biological activities. orientjchem.org

While direct examples of the Biginelli reaction with this compound are not prevalent in the literature, the general applicability of this reaction to ketones suggests its potential for creating novel pyrimidine derivatives with a hydroxylated cyclohexane substituent. Such compounds could be valuable for structure-activity relationship studies in drug discovery.

Furthermore, the ketone group can be used to construct spiro-heterocyclic frameworks. jsynthchem.comnih.gov Spiro compounds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures. The reaction of this compound with appropriate reagents could lead to the formation of spiro[cyclohexane-1,2'-heterocycles], a class of compounds with potential therapeutic applications. rsc.orgnih.gov

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Reactants | Resulting Heterocycle |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidine |

| Spirocyclization | Diamines, Amino Alcohols | Spiro-heterocycles |

| Condensation | Hydrazines | Pyrazole derivatives |

Role in the Development of Macromolecular Structures and Advanced Materials

The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of polymers and liquid crystals. The hydroxyl group can act as a monomeric unit in polymerization reactions, such as the formation of polyesters or polyurethanes. The incorporation of the cyclohexyl ring into the polymer backbone can impart desirable properties such as increased thermal stability and modified mechanical characteristics.

In the field of liquid crystals, molecules containing cyclohexane rings are well-established components. The rigid structure of the cyclohexane ring can contribute to the formation of mesophases, which are the basis of liquid crystal displays. While the synthesis of liquid crystals often involves more complex molecular designs, this compound could serve as a starting material for the synthesis of liquid crystalline monomers. jmchemsci.comresearchgate.netresearchgate.netarkat-usa.orgrsc.org For example, the hydroxyl group could be derivatized to introduce a mesogenic unit, while the ketone could be used to link to other molecular fragments.

Although direct polymerization or liquid crystal synthesis from this compound is not widely reported, its potential as a monomer or a precursor to monomers for advanced materials remains a promising area for future research and development.

Research Opportunities and Future Directions for 1 4 Hydroxycyclohexyl Ethanone

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 1-(4-hydroxycyclohexyl)ethanone is a key area of future research. Current methods often rely on traditional oxidation or reduction reactions which may involve hazardous reagents or produce significant waste. Future explorations should focus on greener alternatives.